molecular formula C14H16ClN5OS B2712357 (2-Chloropyridin-4-yl)-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone CAS No. 1436244-28-8

(2-Chloropyridin-4-yl)-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone

Cat. No. B2712357
CAS RN: 1436244-28-8
M. Wt: 337.83
InChI Key: KAMSZOQXICGLRG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chloropyridinyl group, an ethylthiadiazolyl group, and a piperazinyl group. These groups are common in many biologically active compounds .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the piperazine ring and the pyridine ring. The chloro group on the pyridine ring could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the chloro group could potentially make the compound more reactive .

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyridine derivatives, including compounds with chloropyridine moieties, have been synthesized and evaluated for their in vitro antimicrobial activity. These compounds exhibit variable and modest activity against investigated strains of bacteria and fungi, indicating their potential as antimicrobial agents. For example, a study by Patel, Agravat, and Shaikh (2011) synthesized amide derivatives including pyridinyl piperazinyl methanones, establishing their structures and evaluating their antimicrobial activities (Patel, Agravat, & Shaikh, 2011).

Antagonistic Properties

Compounds featuring a chloropyridine and piperazine structure have been explored for their potential as antagonists to various receptors. For instance, Romero et al. (2012) reported the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), identifying compounds with subnanomolar potencies. This research underscores the utility of chloropyridine-piperazine compounds in developing receptor antagonists (Romero et al., 2012).

Anticancer Agents

Thiadiazole-based compounds, which share structural similarities with the compound , have been investigated for their anticancer properties. A notable study by El-Masry et al. (2022) synthesized a series of thiadiazole-based compounds, demonstrating their selective cytotoxicity towards cancer cells over normal cells and indicating their potential as anticancer agents. These compounds were shown to induce cell cycle arrest and apoptotic cell death in cancer cells, highlighting their significance in cancer research (El-Masry et al., 2022).

Antimicrobial and Anticancer Activity

Further studies have synthesized novel compounds with pyrazole and thiadiazolyl moieties, evaluating their antimicrobial and anticancer activities. Compounds have been characterized and shown to possess significant activities, underscoring the potential of these chemotypes in developing therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mechanism of Action

Target of Action

(2-Chloropyridin-4-yl)-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone primarily targets the enzyme lysyl oxidase-like 2 (LOXL2). LOXL2 is involved in the cross-linking of collagen and elastin in the extracellular matrix, playing a crucial role in tissue remodeling and fibrosis . By inhibiting LOXL2, this compound aims to reduce pathological fibrosis and related conditions.

Mode of Action

This compound interacts with LOXL2 by binding to its active site, thereby inhibiting its enzymatic activity. This inhibition prevents the cross-linking of collagen and elastin, leading to a decrease in the stiffness and rigidity of the extracellular matrix . As a result, the compound can potentially mitigate fibrosis and improve tissue elasticity.

Biochemical Pathways

The inhibition of LOXL2 by this compound affects several biochemical pathways involved in tissue remodeling and fibrosis. By preventing the cross-linking of collagen and elastin, the compound disrupts the formation of a dense extracellular matrix, which is characteristic of fibrotic tissues. This disruption can lead to the reorganization of the extracellular matrix and a reduction in fibrotic tissue formation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed into the bloodstream and distributed to various tissues, including those affected by fibrosis. It undergoes metabolic processing in the liver, where it is broken down into inactive metabolites. These metabolites are then excreted primarily through the kidneys . The bioavailability of the compound is influenced by its absorption rate and metabolic stability.

Result of Action

The molecular and cellular effects of this compound include the reduction of collagen and elastin cross-linking, leading to decreased tissue stiffness and fibrosis. At the cellular level, this results in improved cell mobility and function, as well as a reduction in the pathological remodeling of tissues . These effects can contribute to the alleviation of symptoms associated with fibrotic diseases.

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other biochemical substances. For instance, the stability and efficacy of the compound may be affected by the pH of the tissue environment, as extreme pH levels can alter its chemical structure and binding affinity. Additionally, temperature fluctuations can impact the compound’s stability and activity. The presence of other biochemical substances, such as competing inhibitors or substrates, can also modulate the compound’s effectiveness in inhibiting LOXL2 .

: (2-Chloropyridin-4-yl)methanamine hydrochloride - MedChemExpress.

Safety and Hazards

The safety and hazards of the compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could focus on studying the biological activity of this compound and its potential uses in medicine or other fields. It could also involve studying its synthesis and properties in more detail .

properties

IUPAC Name

(2-chloropyridin-4-yl)-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5OS/c1-2-12-17-14(22-18-12)20-7-5-19(6-8-20)13(21)10-3-4-16-11(15)9-10/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMSZOQXICGLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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